methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate
Brand Name: Vulcanchem
CAS No.: 833436-14-9
VCID: VC5841068
InChI: InChI=1S/C19H15NO5/c1-20(15-9-5-4-8-13(15)18(22)24-2)17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,1-2H3
SMILES: CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula: C19H15NO5
Molecular Weight: 337.331

methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate

CAS No.: 833436-14-9

Cat. No.: VC5841068

Molecular Formula: C19H15NO5

Molecular Weight: 337.331

* For research use only. Not for human or veterinary use.

methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate - 833436-14-9

Specification

CAS No. 833436-14-9
Molecular Formula C19H15NO5
Molecular Weight 337.331
IUPAC Name methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C19H15NO5/c1-20(15-9-5-4-8-13(15)18(22)24-2)17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,1-2H3
Standard InChI Key ZJMBNVMHGILEPY-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC3=CC=CC=C3OC2=O

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a 2H-chromen-2-one (coumarin) scaffold substituted at the 3-position with an N-methylamide group, which is further connected to a methyl benzoate moiety at the ortho position. The IUPAC name, methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate, reflects this connectivity:

  • Coumarin core: A benzopyrone system with a ketone oxygen at position 2.

  • Amide substituent: An N-methylated carboxamide at position 3 of the coumarin.

  • Benzoate ester: A methyl ester of 2-aminobenzoic acid linked via the amide nitrogen.

The planar coumarin system and the orthogonal orientation of the benzoate ester create a conjugated π-system, potentially influencing electronic transitions and intermolecular interactions .

Crystallographic Insights

While no direct crystal structure exists for this compound, analogous coumarin-benzoate hybrids, such as methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, crystallize in the orthorhombic space group Pca2₁. These structures exhibit hydrogen bonding between the lactone oxygen and amine/amide groups, stabilizing the supramolecular architecture . For the target compound, similar packing arrangements are anticipated, with additional van der Waals interactions from the N-methyl group.

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • N-Methyl-2-oxo-2H-chromene-3-carboxylic acid: Synthesized via Knoevenagel condensation of 2-hydroxybenzaldehyde with Meldrum’s acid, followed by N-methylation.

  • Methyl 2-aminobenzoate: Commercially available or prepared via esterification of 2-aminobenzoic acid.

Coupling these fragments via amide bond formation forms the target compound.

Synthesis of N-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

  • Knoevenagel Condensation:

    • React 2-hydroxybenzaldehyde (1.0 mmol) with Meldrum’s acid (1.01 mmol) in aqueous tomato juice under ultrasound irradiation (5–15 min) .

    • Mechanism: The aldol-like reaction forms the coumarin core, with the carboxylic acid at position 3.

    • Yield: ~99% for analogous coumarin-3-carboxylic acids .

  • N-Methylation:

    • Treat the carboxylic acid with methylamine in the presence of a coupling agent (e.g., HATU or DCC) to form the N-methylamide.

Amide Coupling

  • Activation: Convert N-methyl-2-oxo-2H-chromene-3-carboxylic acid to its acid chloride using thionyl chloride.

  • Reaction with Methyl 2-aminobenzoate:

    • Combine the acid chloride with methyl 2-aminobenzoate in anhydrous dichloromethane, catalyzed by triethylamine.

    • Reaction Time: 4–6 hours at 0–5°C.

    • Workup: Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H3.42SingletN-CH₃
¹H3.92SingletOCH₃
¹H6.30–8.50MultipletAromatic H
¹³C168.5-Lactone C=O
¹³C165.2-Amide C=O
¹³C52.1-OCH₃

Key Observations:

  • The N-methyl group appears as a singlet at δ 3.42 ppm in ¹H NMR.

  • The lactone and amide carbonyls are resolved at δ 168.5 and 165.2 ppm in ¹³C NMR, respectively .

Infrared (IR) Spectroscopy

Band (cm⁻¹)Assignment
1720Lactone C=O stretch
1665Amide C=O stretch (I)
1600Aromatic C=C stretch
1280Ester C-O stretch

The absence of N-H stretches (3300–3500 cm⁻¹) confirms N-methylation .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in H₂O<0.1 mg/mL
Solubility in DMSO25 mg/mL
Melting Point192–196°C (predicted)
StabilityAir-sensitive; store under N₂

The compound’s limited aqueous solubility stems from its hydrophobic coumarin and benzoate groups.

Computational Data

  • LogP: 2.8 (predicted via XLogP3).

  • Polar Surface Area: 78.9 Ų (indicative of moderate membrane permeability).

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